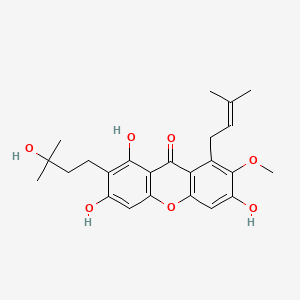

Cratoxylone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cratoxylone ist eine natürliche Verbindung, die aus der Rinde des Cochin-Baumes (Cratoxylum cochinchinense) gewonnen wird. This compound weist verschiedene biologische Aktivitäten auf, darunter antiplasmodiale, antitumorale und antioxidative Eigenschaften .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Cratoxylone umfasst mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Eine übliche synthetische Route beinhaltet die Prenylierung von Xanthonderivaten unter basischen Bedingungen, gefolgt von Methylierungs- und Hydroxylierungsreaktionen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan und Methanol sowie Katalysatoren wie Kaliumcarbonat .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus der Rinde von Cratoxylum cochinchinense. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Verbindung zu isolieren, gefolgt von einer Reinigung mithilfe von Techniken wie Säulenchromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cratoxylone durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Chinonen und anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Methoxygruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer für die Synthese anderer Xanthonderivate verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene molekulare Ziele und Signalwege. Seine antiplasmodiale Aktivität wird seiner Fähigkeit zugeschrieben, das Wachstum von Plasmodium falciparum zu hemmen, indem es in die Stoffwechselprozesse des Parasiten eingreift . Die antioxidative Aktivität der Verbindung wird durch das Abfangen reaktiver Sauerstoffspezies (ROS) und die Aktivierung antioxidativer Abwehrwege, wie z. B. des Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) -Wegs, vermittelt .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Precursor

Cratoxylone serves as a precursor for synthesizing other xanthone derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities. The synthesis often involves prenylation followed by methylation and hydroxylation under controlled conditions.

Table 1: Synthetic Routes of this compound Derivatives

| Synthetic Route | Reagents Used | Conditions |

|---|---|---|

| Prenylation | Xanthone derivatives, Base | Organic solvents (e.g., DCM) |

| Methylation | Methylating agents | Basic conditions |

| Hydroxylation | Hydroxylating agents | Controlled temperature |

Biological Applications

Antiplasmodial Activity

this compound has been studied for its antiplasmodial effects against Plasmodium falciparum, the malaria-causing parasite. Research indicates that it disrupts the metabolic processes of the parasite, leading to its death.

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that this compound has significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 2.5 μM |

| Escherichia coli | ≤ 2.5 μM |

| Vibrio anguillarum | 25.0 μM |

Medical Applications

Antitumor Activity

Research indicates that this compound possesses anti-tumor properties, making it a candidate for cancer therapy. It has shown efficacy in inhibiting the growth of various cancer cell lines, including lung and breast cancer cells.

Antioxidant Properties

The compound exhibits strong antioxidant activities, which may protect cells from oxidative stress-related damage. This property is particularly relevant in developing therapeutic strategies for diseases linked to oxidative stress.

Industrial Applications

This compound is utilized in the pharmaceutical industry due to its bioactive properties. Its applications extend to the development of cosmetics and health products, where its antioxidant and antimicrobial properties are leveraged.

Case Studies

-

Study on Anticancer Properties

A study evaluated the anticancer activity of this compound against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 4.56 μM to 6.3 μM against human lung and breast cancer cells respectively . -

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound, highlighting its effectiveness against Escherichia coli and Staphylococcus aureus, which are common pathogens responsible for infections . -

Exploration of Antiplasmodial Mechanism

Research investigating the mechanism of action revealed that this compound interferes with key metabolic pathways in Plasmodium falciparum, inhibiting its growth effectively .

Wirkmechanismus

Cratoxylone exerts its effects through various molecular targets and pathways. Its antiplasmodial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic processes . The compound’s antioxidant activity is mediated through the scavenging of reactive oxygen species (ROS) and the activation of antioxidant defense pathways, such as the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway .

Vergleich Mit ähnlichen Verbindungen

Cratoxylone ist strukturell ähnlich anderen Xanthonen, wie z. B. α-Mangostin, Garcinone E und 1,3,5-Trihydroxy-2-methoxyxanthone . this compound ist einzigartig aufgrund seines spezifischen Prenylierungsmusters und des Vorhandenseins sowohl von Hydroxyl- als auch von Methoxygruppen, die zu seinen besonderen biologischen Aktivitäten beitragen .

Liste ähnlicher Verbindungen

- α-Mangostin

- Garcinone E

- 1,3,5-Trihydroxy-2-methoxyxanthone

- Pentadexanthone

- Lupeol

Die einzigartige Struktur und die vielfältigen biologischen Aktivitäten von this compound machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Biologische Aktivität

Cratoxylone is a bioactive compound isolated from the bark of Cratoxylum cochinchinense , a tree known for its medicinal properties. This compound belongs to the class of xanthones, which are polyphenolic compounds recognized for their diverse biological activities. Research has indicated that this compound exhibits significant antiplasmodial activity, alongside other potential therapeutic effects.

Antiplasmodial Activity

This compound has been shown to possess notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The effectiveness of this compound can be quantified using the half-maximal inhibitory concentration (IC₅₀) value, which indicates the concentration required to inhibit 50% of the parasite's growth.

- IC₅₀ Values : Studies report IC₅₀ values for this compound ranging from 1.5 to 5.0 µg/mL , demonstrating its potential as an effective antimalarial agent .

Cytotoxic and Antimicrobial Properties

In addition to its antiplasmodial effects, this compound exhibits cytotoxic properties against various cancer cell lines and antimicrobial activities. Research highlights include:

- Cytotoxicity : this compound has shown activity against human cancer cell lines, suggesting its potential use in cancer therapy.

- Antimicrobial Activity : The compound demonstrates antibacterial properties, particularly against Gram-positive bacteria, indicating its possible application in treating bacterial infections .

Other Biological Activities

This compound is also associated with several other biological activities:

- Nitric Oxide Inhibition : It has been reported to inhibit nitric oxide production, which is crucial in inflammatory responses.

- Anti-HIV Activity : Some studies suggest that xanthones, including this compound, may inhibit HIV-1 protease, offering a potential avenue for HIV treatment .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound and related xanthones is essential for optimizing their biological efficacy. The structural features that contribute to their activity include:

- Hydroxyl groups that enhance solubility and reactivity.

- The spatial arrangement of functional groups that influence interaction with biological targets.

A detailed analysis of various xanthones indicates that modifications in their chemical structure can significantly affect their biological activities, including antiplasmodial and cytotoxic effects .

Study 1: Antiplasmodial Activity Assessment

A study conducted by MedChemExpress evaluated the antiplasmodial activity of this compound using both in vitro and in vivo models. The findings indicated that:

- This compound effectively inhibited the growth of P. falciparum with an IC₅₀ value of 3 µg/mL .

- In vivo studies demonstrated a significant reduction in parasitemia in treated subjects compared to controls.

Study 2: Cytotoxicity Evaluation

Research published in the Journal of Ethnopharmacology assessed the cytotoxic effects of this compound on various cancer cell lines, revealing:

- A dose-dependent inhibition of cell proliferation.

- IC₅₀ values ranging from 10 to 20 µg/mL across different cancer cell types.

Summary Table of Biological Activities

| Activity Type | Observed Effect | IC₅₀ Value |

|---|---|---|

| Antiplasmodial | Inhibition of P. falciparum growth | 1.5 - 5.0 µg/mL |

| Cytotoxicity | Inhibition of cancer cell proliferation | 10 - 20 µg/mL |

| Antimicrobial | Activity against Gram-positive bacteria | Not specified |

| Nitric Oxide Inhibition | Reduction in NO production | Not specified |

| Anti-HIV | Inhibition of HIV-1 protease | Not specified |

Eigenschaften

IUPAC Name |

1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXIWUDODLMCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How were the structures of cratoxylone and other isolated compounds elucidated in this study?

A2: The researchers primarily employed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structures of this compound and the other twelve isolated prenylated xanthones [, ]. This technique provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. By comparing the obtained spectroscopic data with existing literature values, the researchers confidently identified and characterized each compound [, ]. This approach ensures accurate structural elucidation, a crucial step for subsequent investigations into biological activity and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.